molecular formula C16H13FN2O4 B2573193 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 423729-83-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2573193
CAS No.: 423729-83-3
M. Wt: 316.288
InChI Key: BWOILTBRAUIYKL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide is a synthetic organic compound designed for research applications. This molecule features a 1,3-benzodioxole group connected via a methylene bridge to an ethanediamide (oxalamide) linker, which is further substituted with a 4-fluorophenyl ring . Compounds containing the 1,3-benzodioxole scaffold are of significant interest in medicinal chemistry and have been investigated for their potential biological activities. For instance, related molecular architectures have been studied as potent aromatase inhibitors, which are relevant in cancer research . The presence of the ethanediamide group is a key functional feature, as this moiety is often utilized in the design of kinase inhibitors and other bioactive molecules, making it a valuable precursor in pharmaceutical development. Researchers can employ this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure is characterized by techniques including 1D and 2D NMR (such as 1H, 13C, COSY, HMQC, and HMBC), which help verify the structure and assign its proton and carbon signals, similar to analyses performed on closely related N-benzylbenzamide structures . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOILTBRAUIYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Corresponding amines from the reduction of amide groups.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the fluorophenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound is compared below with three analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide (Target) C₁₇H₁₅FN₂O₄ 330.3 Benzodioxol methyl, 4-fluorophenyl Enzyme inhibition (e.g., falcipain-2)
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) C₂₃H₂₅N₃O₄ 415.5 Benzodioxolyl, tetrahydroquinolin-ethyl Antimalarial (falcipain-2 inhibition)
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide C₂₈H₂₈FN₅O₄ 517.6 Benzodioxolyl, 4-phenylpiperazinyl, 4-fluorophenyl Unspecified (piperazine enhances solubility)
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide C₂₇H₃₀FN₅O₅ 547.6 Benzodioxolyl, 4-(4-fluorophenyl)piperazinyl, tetrahydrofuranmethyl Unspecified (polarity modulation)

Analysis of Substituent Effects

  • Benzodioxolyl Group : Present in all compounds, this moiety likely contributes to π-π stacking and metabolic stability.
  • 4-Fluorophenyl : Exclusive to the target compound and two analogs, fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets or enzymes.
  • Piperazinyl Groups () : The piperazine ring introduces basicity and solubility, which could enhance bioavailability compared to the target compound’s simpler methyl group .
  • Tetrahydrofuran () : The oxygen-containing heterocycle may modulate polarity and hydrogen-bonding capacity, altering pharmacokinetics .

Computational and Experimental Insights

  • QOD (): Demonstrated activity in a cubic simulation box with falcipain-2, a cysteine protease critical in malaria pathogenesis. The tetrahydroquinolin group may facilitate stronger hydrophobic interactions with the enzyme’s active site compared to the target compound’s fluorophenyl group .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The molecular formula is C17H18FN2O3C_{17}H_{18}FN_2O_3, and its molecular weight is approximately 320.34 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it phosphorylates proteins such as NFATC1 and MAPT/TAU, which are crucial for T-cell activation and neuronal function respectively .
  • Regulation of Gene Expression : By modulating the phosphorylation state of transcription factors like CLOCK and BMAL1, the compound influences circadian rhythms and gene regulation associated with metabolic processes .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Case Studies

  • Larvicidal Activity Against Aedes aegypti : A study investigated the larvicidal effects of related benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. Compounds with similar structural features showed significant larvicidal activity, indicating that this compound may also possess similar properties .
  • Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results indicated no significant cytotoxicity at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

Study FocusFindings
Enzymatic InhibitionPhosphorylation of NFATC1 and MAPT/TAU; modulation of T-cell activation pathways .
Circadian Rhythm RegulationInfluence on CLOCK and BMAL1 phosphorylation affecting metabolic gene expression .
Antimicrobial PropertiesPotential antimicrobial effects noted in preliminary studies; further research needed .
Larvicidal ActivityDemonstrated effective larvicidal activity against Aedes aegypti in related compounds .

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT₂A) or falcipain-2 (antimalarial target), prioritizing poses with lowest ΔG .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in GROMACS, analyzing RMSD/RMSF to assess binding .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl, hydrophobic contacts with benzodioxole) .

What strategies refine its crystal structure using SHELX?

Advanced
For high-resolution refinement:

  • Twinning detection : Use SHELXL’s BASF parameter for twinned crystals; apply HKLF 5 format for data integration .
  • Disorder modeling : PART and SUMP commands resolve overlapping benzodioxole/fluorophenyl groups .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometry via Coot’s Ramachandran plots .

What are the primary pharmacological targets based on structural analogs?

Basic
Analog studies suggest:

  • Neurotransmitter receptors : Serotonin (5-HT₂A) and dopamine (D₂) due to benzodioxole’s similarity to psychoactive phenethylamines .
  • Enzymes : Falcipain-2 (antimalarial target) via fluorophenyl’s halogen bonding .
  • Angiogenesis pathways : Inhibition of VEGF signaling via morpholine/amide interactions in related compounds .

How to design experiments assessing metabolic stability?

Q. Advanced

  • In vitro assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS over 0–120 minutes .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylation or demethylation products .
  • Solubility optimization : Adjust formulations (e.g., PEG-400 co-solvents) to enhance bioavailability .

What analytical techniques differentiate isomeric impurities?

Q. Advanced

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) to resolve enantiomers, with mobile phases of hexane:isopropanol (90:10) .
  • 2D NMR : ROESY correlations identify spatial proximity of fluorophenyl and benzodioxole groups .
  • X-ray powder diffraction : Compare experimental vs. simulated patterns to detect polymorphic impurities .

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